molecular formula C8H4BrClN2O B8620191 6-Bromo-2-chloro-quinazolin-8-ol

6-Bromo-2-chloro-quinazolin-8-ol

Cat. No.: B8620191
M. Wt: 259.49 g/mol
InChI Key: MJUAZDFQCGSZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-chloro-quinazolin-8-ol is a heterocyclic compound with the molecular formula C8H4BrClN2O. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of bromine and chlorine atoms attached to the quinazoline core, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-quinazolin-8-ol typically involves the substitution of the chlorine atom in commercially available 2-chloroquinazolin-8-ol. One common method includes reacting 2-chloroquinazolin-8-ol with bromine under controlled conditions to introduce the bromine atom at the 6th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane, with careful control of temperature and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-chloro-quinazolin-8-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom with other nucleophiles.

    Electrophilic Substitution: Bromine or chlorine can be replaced using electrophilic reagents like sulfuric acid or nitric acid.

Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

6-Bromo-2-chloro-quinazolin-8-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-quinazolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

  • 6-Bromoquinazolin-4-ol
  • 2-Chloroquinazolin-8-ol
  • 6-Bromo-2-chloroquinazoline

Comparison: Compared to its analogs, 6-Bromo-2-chloro-quinazolin-8-ol is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

IUPAC Name

6-bromo-2-chloroquinazolin-8-ol

InChI

InChI=1S/C8H4BrClN2O/c9-5-1-4-3-11-8(10)12-7(4)6(13)2-5/h1-3,13H

InChI Key

MJUAZDFQCGSZAC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NC(=NC=C21)Cl)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-bromo-2-chloro-8-methoxy-quinazoline (1.24 g, 4.52 mmol) is taken up in 7 mL DCM, combined with boron tribromide (12.95 mL, 12.95 mmol) and stirred for 2 d at 20° C. Then the mixture is diluted with ice water, the precipitate formed is filtered off, dried and 6-bromo-2-chloro-quinazolin-8-ol (HPLC-MS: tRet.=1.77 min; method FSUN) is obtained.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
12.95 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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